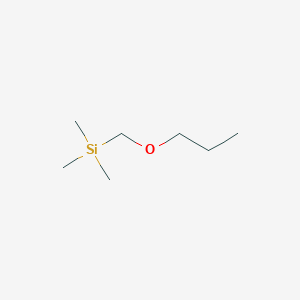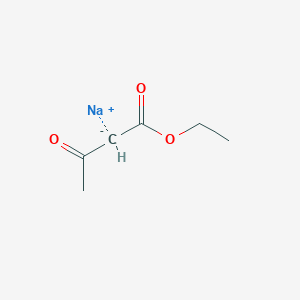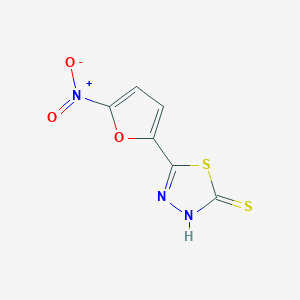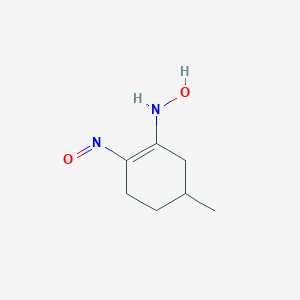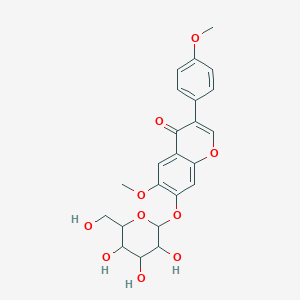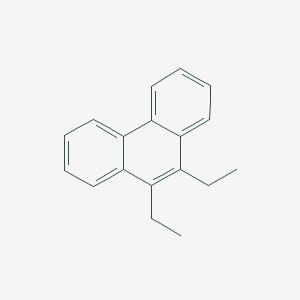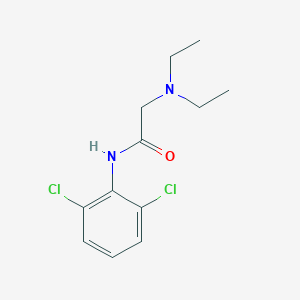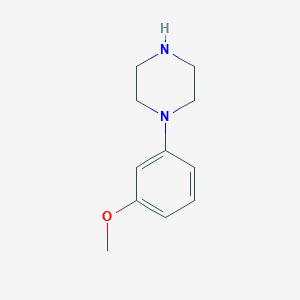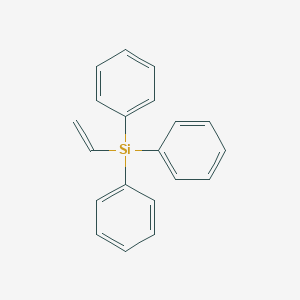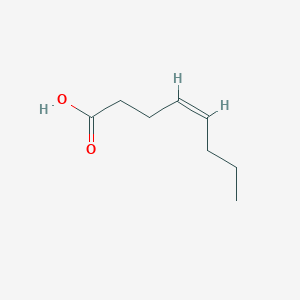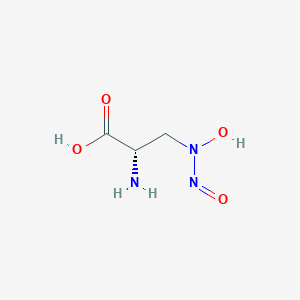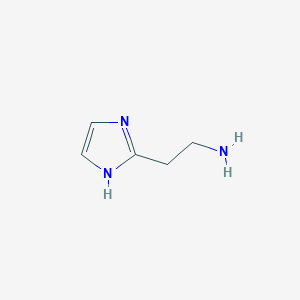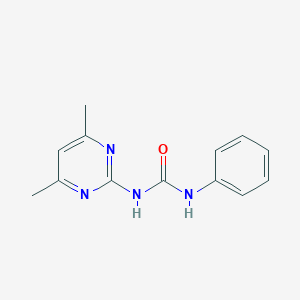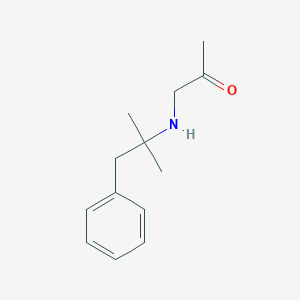
2-Propanone, 1-(alpha,alpha-dimethyl-beta-phenethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-(alpha,alpha-dimethyl-beta-phenethylamino)-, commonly known as MDMA, is a synthetic psychoactive drug that alters mood and perception. It belongs to the amphetamine class of drugs and is known for its empathogenic and entactogenic effects. MDMA is a popular recreational drug and has been used in therapeutic settings.
Mécanisme D'action
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It also affects the release and reuptake of these neurotransmitters. This leads to altered mood, increased empathy, and heightened emotional experiences.
Biochemical and Physiological Effects:
MDMA has several physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of MDMA can lead to neurotoxicity and cognitive impairments.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has been used in laboratory experiments to study its effects on the brain and behavior. It has been used to investigate the role of serotonin in mood regulation and social behavior. However, the use of MDMA in research is limited due to its potential for abuse and neurotoxicity.
Orientations Futures
There are several future directions for research on MDMA. One area of interest is the use of MDMA-assisted therapy for other psychiatric disorders, such as depression and addiction. Another area of research is the development of safer and more effective MDMA analogs for therapeutic use. Additionally, there is a need for further studies on the long-term effects of MDMA use on the brain and behavior.
In conclusion, MDMA is a synthetic psychoactive drug that has been studied extensively for its therapeutic potential. It works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, leading to altered mood and heightened emotional experiences. While MDMA has shown promise in clinical trials, its use in research is limited due to its potential for abuse and neurotoxicity. There are several future directions for research on MDMA, including the development of safer and more effective analogs for therapeutic use and further studies on its long-term effects.
Méthodes De Synthèse
MDMA is synthesized from safrole, a natural oil derived from the bark of the sassafras tree. The synthesis involves several steps, including isomerization, oxidation, and reduction. The final product is a white crystalline powder that is usually sold in pill form.
Applications De Recherche Scientifique
MDMA has been studied extensively for its potential therapeutic effects. It has been used in psychotherapy to treat post-traumatic stress disorder (PTSD) and anxiety in patients. MDMA-assisted therapy has shown promising results in clinical trials and is currently being investigated further.
Propriétés
Numéro CAS |
19213-12-8 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
1-[(2-methyl-1-phenylpropan-2-yl)amino]propan-2-one |
InChI |
InChI=1S/C13H19NO/c1-11(15)10-14-13(2,3)9-12-7-5-4-6-8-12/h4-8,14H,9-10H2,1-3H3 |
Clé InChI |
JTMLIIPAUGESEQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CNC(C)(C)CC1=CC=CC=C1 |
SMILES canonique |
CC(=O)CNC(C)(C)CC1=CC=CC=C1 |
Autres numéros CAS |
19213-12-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



